2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
Description
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a dihydroquinazolinone derivative characterized by a heterocyclic core substituted with multiple functional groups. Key structural features include:
- A 3,4-dihydroquinazolin-4-one core, a scaffold associated with diverse biological activities.
- A 3,4-dimethoxyphenethyl side chain, which may enhance lipophilicity and π-π stacking interactions.
- A morpholin-4-yl group at position 6, likely improving solubility and bioavailability.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5S/c1-37-27-10-3-20(17-28(27)38-2)11-12-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40-19-26(35)21-4-6-22(31)7-5-21/h3-10,17-18H,11-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMUXNNLGHDFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the thioether linkage: This can be done using thiol reagents under nucleophilic substitution conditions.
Addition of the 3,4-dimethoxyphenethyl group: This step might involve a coupling reaction using palladium catalysts.
Morpholino group incorporation: This can be achieved through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds of this class are investigated for their therapeutic potential, including anti-inflammatory, antiviral, and anticancer activities.
Industry
Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes and receptors, modulating their activity. This might involve binding to the active site of an enzyme or interacting with receptor proteins, thereby influencing cellular pathways.
Comparison with Similar Compounds
Research Implications and Challenges
- Structure-Activity Relationships (SAR) : The compound’s substituent diversity (e.g., chloro, dimethoxy, morpholine) provides a template for optimizing target affinity and pharmacokinetics in drug discovery .
- Synthetic Optimization : Future work could explore hybrid methodologies, such as combining Pd-catalyzed coupling () with eco-friendly catalysts (–6) for cost-effective scale-up .
- Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence, necessitating further characterization.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.88 g/mol. Its structure features a quinazolinone core with a thioether linkage and various aromatic substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN2O2S |
| Molecular Weight | 384.88 g/mol |
| CAS Number | Not specified |
Biological Activities
Research indicates that quinazolinone derivatives, including this compound, exhibit a range of biological activities such as:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anticonvulsant Properties : Certain structural analogs have been reported to possess anticonvulsant effects.
Anticancer Activity
A study highlighted the anticancer potential of quinazolinone derivatives through screening against multicellular spheroids. The compound's structure allows for interaction with various biological targets, potentially inhibiting cancer cell proliferation.
Case Studies and Research Findings
- Antitumor Screening : In a study published in ResearchGate, several quinazolinone derivatives were screened for anticancer activity. The results indicated that compounds with similar structural features to our compound exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Structure-Activity Relationship (SAR) : The presence of the 4-chlorophenyl group was shown to enhance the biological activity of related compounds. SAR studies suggest that modifications at specific positions on the quinazolinone core can lead to improved efficacy against targeted diseases .
- Mechanism of Action : Preliminary investigations into the mechanism reveal that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, although detailed studies are required to confirm these interactions .
Comparative Analysis
The following table compares this compound with other structurally similar quinazolinones regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide | Contains chlorophenyl and sulfanyl groups | Antimicrobial |
| 2-(4-Chlorophenyl)-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one | Shares chlorophenyl substituent | Antitumor |
| 3-(4-Methoxyphenyl)-2-thioxoquinazolin-4(3H)-one | Similar quinazolinone core | Antibacterial |
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimal yield?
The synthesis typically involves multi-step routes, such as nucleophilic substitution and cyclization reactions. Key steps include:
- Sulfanyl group introduction : Reacting a thiol-containing intermediate with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions (e.g., NaH in dry THF) .
- Quinazolinone core formation : Cyclization of thiourea intermediates with morpholine derivatives under reflux in ethanol or DMF, requiring precise pH control (pH 7–8) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential for isolating the target compound with >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure?
- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm substituent positions, with characteristic shifts for the morpholine ring (δ 3.5–3.7 ppm) and quinazolinone carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C-S bond: ~1.8 Å) and dihedral angles between the quinazolinone core and aryl substituents, critical for validating synthetic accuracy .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 538.1234 for C28H27ClN3O5S) .
Q. How should researchers design initial biological activity screens, and what model systems are appropriate?
- In vitro assays :
- Anticancer activity : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial testing : Employ broth microdilution for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, matched cell passage numbers) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in potency .
- Target engagement studies : Confirm binding via SPR (surface plasmon resonance) or thermal shift assays to validate direct target interactions .
Q. How can reaction conditions be optimized to address low yields or by-products during synthesis?
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency (e.g., Pd(OAc)2 with Xantphos ligand) .
- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance regioselectivity in cyclization steps .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediate bottlenecks .
Q. What computational approaches predict binding affinity and selectivity with target proteins?
- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding sites) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR modeling : Train models on substituent electronic parameters (Hammett σ) to predict bioactivity trends .
Q. How to conduct systematic SAR studies by modifying substituents on the quinazolin-4-one core?
- Substituent variation :
- Replace the 3,4-dimethoxyphenyl group with halogenated or nitro analogs to probe electronic effects .
- Modify the morpholine ring with piperazine or thiomorpholine to assess steric impacts .
- Bioisosteric replacement : Swap the sulfanyl linker with carbonyl or amine groups to evaluate hydrogen-bonding contributions .
Q. What methodologies analyze metabolic stability and in vivo pharmacokinetics?
- Microsomal stability assays : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS .
- Pharmacokinetic profiling : Administer IV/PO doses in rodent models and calculate AUC, Cmax, and t1/2 using non-compartmental analysis (Phoenix WinNonlin) .
- Tissue distribution : Use whole-body autoradiography or MALDI imaging to map compound localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
